(2,7-Di-tert-butyl-9H-fluoren-9-yl)(trimethyl)silane
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Overview
Description
(2,7-Di-tert-butyl-9H-fluoren-9-yl)(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a fluorenyl group substituted with tert-butyl groups at the 2 and 7 positions, and a trimethylsilyl group attached to the 9 position of the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Di-tert-butyl-9H-fluoren-9-yl)(trimethyl)silane typically involves the reaction of 2,7-di-tert-butylfluorene with a trimethylsilyl reagent. One common method is the reaction of 2,7-di-tert-butylfluorene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,7-Di-tert-butyl-9H-fluoren-9-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenyl group to a more saturated hydrocarbon.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenyl hydrocarbons. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(2,7-Di-tert-butyl-9H-fluoren-9-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Mechanism of Action
The mechanism by which (2,7-Di-tert-butyl-9H-fluoren-9-yl)(trimethyl)silane exerts its effects is primarily related to its ability to participate in various chemical reactions. The fluorenyl group can engage in π-π interactions, while the trimethylsilyl group can stabilize reactive intermediates. These properties make the compound useful in catalysis and as a building block for more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2,7-Di-tert-butyl-9H-fluoren-9-one: A fluorenone derivative with similar structural features but different reactivity.
2,7-Di-tert-butylfluorene: The parent compound without the trimethylsilyl group.
2,7-Di-tert-butyl-9-fluorenylmethanol: A fluorenyl derivative with a hydroxyl group instead of a trimethylsilyl group.
Uniqueness
(2,7-Di-tert-butyl-9H-fluoren-9-yl)(trimethyl)silane is unique due to the presence of both the bulky tert-butyl groups and the trimethylsilyl group. This combination imparts distinct steric and electronic properties, making it valuable in specific synthetic applications and as a precursor for further functionalization.
Properties
CAS No. |
136480-41-6 |
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Molecular Formula |
C24H34Si |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
(2,7-ditert-butyl-9H-fluoren-9-yl)-trimethylsilane |
InChI |
InChI=1S/C24H34Si/c1-23(2,3)16-10-12-18-19-13-11-17(24(4,5)6)15-21(19)22(20(18)14-16)25(7,8)9/h10-15,22H,1-9H3 |
InChI Key |
RKQNKMRTZYMJBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2[Si](C)(C)C)C=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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